molecular formula C18H15F3N4O2 B278939 N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue B278939
Poids moléculaire: 376.3 g/mol
Clé InChI: DGHHDUWYUDRNJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Mécanisme D'action

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide exerts its effects by binding to the intracellular domain of TLR4 and inhibiting the recruitment of adaptor molecules such as MyD88 and TRIF. This prevents the downstream activation of NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to selectively inhibit TLR4 signaling without affecting other TLRs or cytokine receptors.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antimicrobial effects, N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. These effects are thought to be mediated by the inhibition of TLR4 signaling and the downstream activation of inflammatory pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in a variety of assays. It has been extensively studied in preclinical models and has been shown to have potent anti-inflammatory and antimicrobial effects. However, there are some limitations to its use. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, its selectivity for TLR4 may limit its use in experiments where other TLRs are involved.

Orientations Futures

There are several future directions for the study of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One area of research is the development of more potent and selective TLR4 inhibitors. Another area is the investigation of the potential therapeutic applications of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in various inflammatory and infectious diseases. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promise in preclinical models of sepsis, acute lung injury, and inflammatory bowel disease, among others. Clinical trials are needed to determine its safety and efficacy in humans. Finally, the study of the biochemical and physiological effects of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide may lead to the identification of novel therapeutic targets for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the coupling of 4-methylphenylboronic acid with 4-(trifluoromethoxy)benzene-1,3-diamine to form an intermediate, which is then reacted with N-methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide to yield the final product. The synthesis has been optimized to yield high purity N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide with good overall yields.

Applications De Recherche Scientifique

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of various inflammatory and infectious diseases. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are key mediators of inflammation. In addition, N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have antimicrobial effects against a variety of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli.

Propriétés

Nom du produit

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Formule moléculaire

C18H15F3N4O2

Poids moléculaire

376.3 g/mol

Nom IUPAC

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-12-3-5-14(6-4-12)25-11-22-16(23-25)17(26)24(2)13-7-9-15(10-8-13)27-18(19,20)21/h3-11H,1-2H3

Clé InChI

DGHHDUWYUDRNJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)OC(F)(F)F

SMILES canonique

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)OC(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.